molecular formula C9H6Cl2O3 B1605423 4-Methoxyisophthaloyl dichloride CAS No. 13235-60-4

4-Methoxyisophthaloyl dichloride

Cat. No. B1605423
CAS RN: 13235-60-4
M. Wt: 233.04 g/mol
InChI Key: FKPCRVTXBLUQBV-UHFFFAOYSA-N
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Description

4-Methoxyisophthaloyl dichloride is a chemical compound with the molecular formula C9H6Cl2O3 . It is also known by other names such as 4-methoxyisophthaloyl dichloride, 4-Methoxy-1,3-benzenedicarboxylic acid dichloride, and 4-methoxybenzene-1,3-dicarbonyl chloride .


Synthesis Analysis

A series of 4-methoxy diphenyl isophthalates, which are the isosturctural analogs of picotamide, were designed and synthesized using the concept of isosterism . The structures of these new analogs were characterized by all means of spectroscopy, including 1H NMR, 13C NMR, and MS spectra .


Molecular Structure Analysis

The molecular structure of 4-Methoxyisophthaloyl dichloride can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . The average mass of 4-Methoxyisophthaloyl dichloride is 233.048 Da, and its monoisotopic mass is 231.969406 Da .


Chemical Reactions Analysis

4-Methoxyisophthaloyl dichloride is used in the synthesis of numerous products. For instance, it is used in the synthesis of aramid fibers employed in the production of dual-purpose functional and construction materials . The reaction between isophthaloyl chloride and m-phenylenediamine was used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Methoxyisophthaloyl dichloride is utilized in the synthesis of various chemicals. For instance, 4-Hydroxyisophthalic acid is synthesized from p-methoxybenzoic acid, involving reactions like Blanc chloromethylation (He Deyun, 2011). Additionally, a study on the synthesis of 4-methoxyisophthalic acid outlines a new method starting from 4-methylphenol, showcasing the chemical's role in creating key intermediates in other syntheses (X. J. Liu et al., 2017).

Material Science and Corrosion Inhibition

  • In material science, derivatives of 4-methoxyisophthaloyl dichloride, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, are investigated for their corrosion inhibition properties on mild steel in hydrochloric acid mediums. These compounds demonstrate high efficiency in preventing corrosion, offering potential applications in industrial settings (F. Bentiss et al., 2009).

Pharmaceutical Research

  • In pharmaceutical research, compounds like 4-methoxyisophthalamides are synthesized and assessed for their anti-platelet aggregation activities. These compounds show potential as novel anti-platelet drugs with high activities and minimal toxicities, indicating the chemical's significance in developing new therapeutic agents (Xiujie Liu et al., 2018).

Environmental Chemistry

  • The compound is also relevant in environmental chemistry, particularly in studies on pollutants like methoxychlor. Its metabolites are analyzed for their estrogenic or proestrogenic properties, contributing to the understanding of how certain chemicals affect the environment and living organisms (W. Bulger et al., 1985).

Mechanism of Action

4-Methoxyisophthalamides, which are designed and synthesized from 4-Methoxyisophthaloyl dichloride, have been found to exhibit higher activity in vitro antiplatelet aggregation than Picotamide . In particular, the compound P220 bearing a nitrooxyl group showed the highest activity 72.1% (induced by collagen) and 72.5% (induced by ADP), with IC50 values of 0.30 μM/L induced by ADP (1.3 μM/L) and LD50 > 2500 mg/kg, could have a dual mechanism of action .

Safety and Hazards

4-Methoxyisophthaloyl dichloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic if inhaled . Therefore, it is advised to wear protective gloves, eye protection, face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

The results of a study showed that 4-methoxy diaryl isophthalates derivatives are potential to become an antiplatelet aggregation agents . Therefore, future research could focus on further exploring the potential of 4-Methoxyisophthaloyl dichloride in the development of new antiplatelet drugs with high activities and minimum toxicities .

properties

IUPAC Name

4-methoxybenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-7-3-2-5(8(10)12)4-6(7)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPCRVTXBLUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157504
Record name 4-Methoxyisophthaloyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisophthaloyl dichloride

CAS RN

13235-60-4
Record name 4-Methoxy-1,3-benzenedicarbonyl dichloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisophthaloyl dichloride
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Record name 4-Methoxyisophthaloyl dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyisophthaloyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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